molecular formula C15H13FO B1327640 3-(4-Fluorophenyl)propiophenone CAS No. 41865-46-7

3-(4-Fluorophenyl)propiophenone

Cat. No.: B1327640
CAS No.: 41865-46-7
M. Wt: 228.26 g/mol
InChI Key: QLNHWQQSIRBHAT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propiophenone is an organic compound with the molecular formula C15H13FO. It is a white solid that is used in various chemical syntheses. The compound is characterized by the presence of a fluorine atom on the para position of the phenyl ring attached to a propiophenone moiety. This structural feature imparts unique chemical properties to the compound, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation of 4-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of activated alumina as a catalyst support and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

3-(4-Fluorophenyl)propiophenone is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

  • 3-Chloro-4’-fluoropropiophenone
  • 3-Bromo-4’-fluoropropiophenone
  • 3-Methyl-4’-fluoropropiophenone

Comparison: 3-(4-Fluorophenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs. The fluorine atom also enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNHWQQSIRBHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644561
Record name 3-(4-Fluorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41865-46-7
Record name 3-(4-Fluorophenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41865-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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